molecular formula C9H11F2N3O8P-3 B12309510 Gemcitabine monophosphate sodium salt hydrate

Gemcitabine monophosphate sodium salt hydrate

Cat. No.: B12309510
M. Wt: 358.17 g/mol
InChI Key: QCUZIHKZEKIKPJ-OSZBKLCCSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemcitabine monophosphate sodium salt hydrate is a research-grade nucleotide analog critical for oncological studies. It is a key phosphorylated metabolite of the prodrug Gemcitabine, a chemotherapeutic agent approved for various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers . This compound is of significant research value as its monophosphorylated form bypasses the rate-limiting first phosphorylation step catalyzed by deoxycytidine kinase (dCK), which is a major mechanism of gemcitabine resistance in tumor cells . Using this metabolite allows researchers to directly investigate gemcitabine's cytotoxic mechanisms in models with dCK deficiency . Inside cells, the monophosphate is further metabolized to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms . dFdCDP acts as a ribonucleotide reductase (RR) inhibitor, depleting deoxyribonucleotide pools, while dFdCTP competes with deoxycytidine triphosphate for incorporation into DNA, leading to masked DNA chain termination and apoptosis . Consequently, this compound is a vital tool for studying drug resistance mechanisms, including deficiencies in the human equilibrative nucleoside transporter (hENT1) or dCK, and the over-expression of RR subunits (RRM1/RRM2) . Recent research applications also include its incorporation into advanced drug delivery systems, such as solid lipid nanoparticles and PEGylated gold nanoparticles, to enhance targeted delivery and efficacy in chemoradiotherapy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11F2N3O8P-3

Molecular Weight

358.17 g/mol

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;phosphate

InChI

InChI=1S/C9H11F2N3O4.H3O4P/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;1-5(2,3)4/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);(H3,1,2,3,4)/p-3/t4-,6-,7-;/m1./s1

InChI Key

QCUZIHKZEKIKPJ-OSZBKLCCSA-K

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.[O-]P(=O)([O-])[O-]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.[O-]P(=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Phosphoramidate Prodrug Synthesis

A phosphoramidate-based strategy involves protecting gemcitabine at the N4-position followed by phosphorylation. In a representative protocol:

  • Protection : N4-allyloxycarbonyl (AOC) gemcitabine (2 ) is synthesized in near-quantitative yield using allyloxycarbonyl chloride under anhydrous conditions.
  • Phosphorylation : The 5'-OH group is selectively phosphorylated using bis(1-benzotriazolyl) phosphoramidic ester (4 ), yielding benzotriazolyl phosphoramidate (5 ) at 45% yield.
  • Displacement : The benzotriazolyl group is replaced with 5-nitrofurfuryl alcohol using DMAP, forming phosphoramidate (6 ) at 59% yield.
  • Deprotection : Acidic cleavage of the AOC group produces the prodrug (7 ) as a diastereomeric mixture (70% yield).

This method highlights the challenges of stereochemical control and intermediate purification, requiring chromatography for isolation.

Lipophilic Derivative Synthesis

Lipophilic monophosphorylated derivatives are synthesized for enhanced membrane permeability:

  • Reaction Setup : Gemcitabine HCl is deprotonated with KOH in anhydrous methanol.
  • Esterification : Stearic acid chloride is added to form the 5'-monophosphate-stearyl ester.
  • Purification : Crude product is purified via silica gel chromatography (chloroform:methanol, 9:1), achieving 68% yield.

Table 1: Key Parameters in Chemical Synthesis

Parameter Phosphoramidate Lipophilic Derivative
Yield 45–70% 68%
Key Reagent Phosphoramidic ester Stearic acid chloride
Purification Chromatography Chromatography
Diastereomer Separation Required Not applicable

Enzymatic Synthesis Approaches

Phospholipase D-Mediated Transphosphatidylation

Enzymatic methods leverage phospholipase D to conjugate gemcitabine monophosphate with lipids:

  • Substrate Preparation : 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) is dissolved in chloroform.
  • Reaction : Gemcitabine HCl and phospholipase D are added to a buffered system (pH 4.5, 45°C, 6 hours).
  • Isolation : Organic extracts are dried, concentrated, and purified via preparative TLC (chloroform:methanol:water, 65:25:4).

This approach achieves 52% conversion efficiency, with enzyme activity dependent on calcium ion concentration and solvent polarity.

Formulation and Stabilization Techniques

Aqueous Solution Preparation for Injection

A patented method optimizes gemcitabine monophosphate sodium salt hydrate for intravenous administration:

  • Dissolution : 400 mg/mL gemcitabine monophosphate is dissolved in water for injection.
  • pH Adjustment : Sodium bicarbonate (0.25% w/v) is added to achieve pH 5.0–6.0.
  • Sterilization : The solution is filtered (0.22 µm membrane) and heat-sterilized (100–121°C).

Table 2: Stability of Aqueous Formulations

pH Post-Heating (100°C) 45°C Storage (3 Months)
4.0 99.8% 99.9%
5.5 99.9% 99.9%
7.0 99.1% 99.0%

The data underscore pH 5.0–6.0 as optimal, preventing degradation observed in acidic conditions (e.g., gemcitabine HCl at pH 3.5 retains <90% potency).

Nanoparticle Encapsulation Strategies

Solid Lipid Nanoparticles (SLNs)

Lipophilic gemcitabine monophosphate derivatives are encapsulated into SLNs for targeted delivery:

  • Lipid Matrix : Tristearin and Compritol 888 ATO are melted at 70°C.
  • Drug Incorporation : The lipophilic derivative is dissolved in the lipid phase.
  • Homogenization : A hot oil-in-water emulsion is high-pressure homogenized (1,500 bar, 3 cycles).

Table 3: Nanoparticle Characterization

Parameter Value
Particle Size 120 ± 15 nm
Encapsulation Efficiency 88 ± 4%
Drug Loading 9.2 ± 0.6%

Comparative Analysis of Methods

Table 4: Methodological Trade-offs

Method Advantages Limitations
Chemical Synthesis High purity (≥98%) Multi-step, low yields (45–70%)
Enzymatic Stereospecific, mild conditions Enzyme cost, scalability issues
Formulation Clinical applicability pH-sensitive degradation
Nanoparticles Enhanced tumor targeting Complex manufacturing

Chemical Reactions Analysis

Types of Reactions

Gemcitabine monophosphate sodium salt hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Liposomal Formulations

Recent studies have investigated the encapsulation of gemcitabine monophosphate sodium salt hydrate in liposomes to enhance its therapeutic efficacy while minimizing systemic toxicity. For instance, researchers have explored the use of ammonium sulfate gradients to actively load gemcitabine into liposomes. This method has shown promise in improving loading efficiency compared to passive loading techniques . The liposomal formulations demonstrated better stability and sustained drug release, leading to enhanced cellular uptake and increased cancer cell death compared to free drug formulations .

Nanoparticle Combinations

This compound has also been studied in combination with nanoparticles, such as cisplatin nanoparticles. In vitro studies revealed that this combination significantly enhances apoptosis in tumor models, suggesting a potential for improved treatment regimens that could lead to better patient outcomes . The synergistic effects observed indicate that these formulations may overcome some resistance mechanisms associated with traditional gemcitabine treatments.

Efficacy Against Various Cancers

  • Pancreatic Cancer : Clinical studies have demonstrated that this compound is effective against pancreatic cancer, one of the most challenging malignancies to treat. Its mechanism allows it to target rapidly dividing cells effectively.
  • Ovarian Cancer : Research has shown that this compound can be beneficial in treating ovarian cancer when combined with other chemotherapeutic agents, enhancing overall efficacy while reducing side effects associated with high-dose treatments.
  • Non-Small Cell Lung Cancer : The compound's application extends to non-small cell lung cancer, where it has demonstrated significant tumor growth inhibition in preclinical models.

Comparative Analysis of Formulations

The following table summarizes the differences between various formulations of gemcitabine and their respective applications:

Formulation Type Key Advantages Applications
Free GemcitabineEstablished efficacy but limited solubilityGeneral chemotherapy
Liposomal GemcitabineEnhanced stability and sustained releaseOvarian and pancreatic cancers
Nanoparticle CombinationsSynergistic effects; improved apoptosisNon-small cell lung cancer
Polymeric MicellesTriggered drug delivery; real-time monitoringVarious solid tumors

Mechanism of Action

Gemcitabine monophosphate sodium salt hydrate exerts its effects by inhibiting DNA synthesis. After uptake into malignant cells, it is phosphorylated to form gemcitabine monophosphate, which is then converted to gemcitabine diphosphate and triphosphate. These active metabolites replace the building blocks of nucleic acids during DNA elongation, leading to the arrest of tumor growth and apoptosis of malignant cells . The compound also inhibits ribonucleotide reductase, resulting in the depletion of deoxyribonucleotide pools necessary for DNA synthesis .

Comparison with Similar Compounds

Key Differences:

  • Base Specificity: Gemcitabine contains a fluorinated cytidine base, enhancing its DNA incorporation and chain termination effects compared to adenosine or inosine derivatives .
  • Therapeutic Focus: While Gemcitabine derivatives are primarily anticancer agents, adenosine monophosphate is used in cyclic AMP signaling studies, and riboflavin monophosphate serves as a cofactor in redox reactions .

Functional Analogues: Gemcitabine Derivatives

Compound Name Counterion/Salt Form Molecular Weight (g/mol) CAS Number Key Features
This compound Sodium salt hydrate 405.16 1638288-31-9 Enhanced solubility in DMSO; used in nanoparticle drug delivery
Gemcitabine monophosphate formate salt Formate salt 363.25 116371-67-6 Alternative salt form with distinct pharmacokinetics

Key Differences:

  • Solubility and Stability : The sodium salt hydrate offers better aqueous compatibility for in vivo formulations, while the formate salt may require specialized solvents .

Mechanistic Comparisons with Non-Nucleotide Compounds

  • Cisplatin Nanoparticles: When combined with Gemcitabine monophosphate, cisplatin nanoparticles reduce IC₅₀ by 82% compared to monotherapy, highlighting synergistic cytotoxicity .
  • Uridine Derivatives (e.g., UMP-CP) : UMP-CP targets purinergic P2Y14 receptors (EC₅₀ = 11 nM) rather than DNA synthesis, indicating divergent therapeutic pathways .

Biological Activity

Gemcitabine monophosphate sodium salt hydrate is a derivative of gemcitabine, a nucleoside analog widely used in chemotherapy for various cancers, including pancreatic, ovarian, and non-small cell lung cancer. This compound exhibits significant biological activity primarily through its mechanism as an antimetabolite, impacting DNA synthesis and inducing apoptosis in cancer cells.

Upon entering malignant cells, gemcitabine monophosphate is phosphorylated to form active metabolites, particularly gemcitabine triphosphate (dFdCTP). This metabolite competes with deoxycytidine triphosphate (dCTP) during DNA replication, leading to its incorporation into DNA strands. This incorporation results in chain termination and ultimately induces apoptosis in cancer cells, effectively inhibiting tumor growth .

Synthesis and Pharmacological Properties

The synthesis of this compound involves several key steps, typically utilizing chemical synthesis methods that enhance solubility and stability. The sodium salt form improves the compound's solubility, making it more suitable for pharmaceutical applications .

Table 1: Comparison of Gemcitabine and Its Derivatives

CompoundMechanism of ActionEfficacy Against CancersSolubility
Gemcitabine (HCl)Inhibits DNA synthesis via dFdCTP incorporationPancreatic, ovarian, non-small cell lungModerate
Gemcitabine Monophosphate Sodium SaltEnhanced phosphorylation leading to apoptosisSimilar spectrum as gemcitabineHigh (due to sodium salt)

Biological Activity in Cancer Treatment

Gemcitabine monophosphate has shown promising results in overcoming resistance mechanisms associated with gemcitabine treatment. For example, studies indicate that this compound can be significantly more cytotoxic than gemcitabine hydrochloride in cancer cells deficient in deoxycytidine kinase (dCK) or over-expressing ribonucleotide reductase subunits (RRM1/RRM2) .

Case Study: Efficacy Against Resistant Cancer Cells

A study demonstrated that novel lipophilic gemcitabine derivatives encapsulated in solid lipid nanoparticles exhibited up to 86-fold increased cytotoxicity compared to standard gemcitabine in dCK-deficient cells. This suggests that the monophosphorylated form can bypass common resistance pathways .

Synergistic Effects with Other Chemotherapeutics

This compound has been found to exhibit synergistic effects when combined with other chemotherapeutic agents. For instance, when used in combination with cisplatin nanoparticles, it significantly enhances apoptosis in tumor models .

Table 2: Synergistic Effects of Gemcitabine Monophosphate

Combination TreatmentIC50 (µM)Effectiveness
Gemcitabine Monophosphate Alone15.7Moderate efficacy against tumors
Cisplatin Alone34.8Limited efficacy due to resistance
Gemcitabine + Cisplatin Nanoparticles5.95Significant enhancement of apoptosis

Challenges and Future Directions

Despite its advantages, this compound faces challenges such as rapid systemic deamination leading to a short plasma half-life. Strategies are being developed to improve delivery systems, including nanoparticle formulations that enhance stability and reduce side effects associated with frequent high-dose administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.